molecular formula C8H14O2 B12846637 Hex-1-enyl acetate CAS No. 32797-50-5

Hex-1-enyl acetate

Cat. No.: B12846637
CAS No.: 32797-50-5
M. Wt: 142.20 g/mol
InChI Key: YDZCHDQXPLJVBG-VOTSOKGWSA-N
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Description

Hex-1-enyl acetate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the condensation of hex-1-en-1-ol and acetic acid. This compound is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-enyl acetate can be synthesized through the esterification reaction between hex-1-en-1-ol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Hex-1-en-1-ol+Acetic AcidHex-1-enyl Acetate+Water\text{Hex-1-en-1-ol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} Hex-1-en-1-ol+Acetic Acid→Hex-1-enyl Acetate+Water

Industrial Production Methods

In industrial settings, this compound is produced by reacting hex-1-en-1-ol with acetic anhydride in the presence of a catalyst. This method is preferred due to its higher yield and efficiency. The reaction conditions usually involve heating the reactants to a specific temperature to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Hex-1-enyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form hex-1-en-1-ol.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Hex-1-enyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hex-1-enyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .

Comparison with Similar Compounds

Hex-1-enyl acetate can be compared with other similar compounds such as:

    Hex-3-enyl acetate: Another ester with a similar fruity aroma but differing in the position of the double bond.

    Hexyl acetate: Lacks the double bond, resulting in different chemical properties and reactivity.

    Butyl acetate: A shorter chain ester with a different aroma profile.

This compound is unique due to its specific structure, which imparts distinct olfactory properties and reactivity compared to its analogs .

Properties

CAS No.

32797-50-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(E)-hex-1-enyl] acetate

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+

InChI Key

YDZCHDQXPLJVBG-VOTSOKGWSA-N

Isomeric SMILES

CCCC/C=C/OC(=O)C

Canonical SMILES

CCCCC=COC(=O)C

Origin of Product

United States

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